
(S)-Methyl 2-acetamidopropanoate
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Overview
Description
(S)-Methyl 2-acetamidopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the standard synthetic routes for (S)-Methyl 2-acetamidopropanoate, and how is enantiomeric purity ensured?
Answer: The synthesis typically involves acylation of L-alanine methyl ester with acetic anhydride under basic conditions (e.g., sodium bicarbonate), followed by purification via recrystallization or column chromatography. Enantiomeric purity is confirmed using chiral high-performance liquid chromatography (HPLC) or polarimetry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are employed to validate structural integrity . For example, highlights analogous methods for the R-isomer, emphasizing chiral resolution techniques applicable to the S-form .
Table 1: Key Steps in Synthesis
Step | Process | Critical Parameters |
---|---|---|
1 | Acylation | Temperature (0–5°C), pH control |
2 | Esterification | Solvent (dry methanol), reflux conditions |
3 | Purification | Chiral HPLC, silica gel chromatography |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
Answer:
- ¹H NMR : Identify the methyl ester singlet (~3.6 ppm), acetamido NH proton (~6.5 ppm, broad), and α-proton resonance (~4.3 ppm, split due to stereochemistry).
- ¹³C NMR : Confirm carbonyl groups (acetamido C=O at ~170 ppm, ester C=O at ~170–175 ppm).
- MS : Molecular ion peak (m/z 145.16) and fragmentation patterns (e.g., loss of CH₃OH or acetyl group). and validate these methods for related acetamidopropanoate derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer: Contradictions often arise from structural modifications (e.g., substituents on the phenyl ring) or assay conditions. Strategies include:
- Comparative structural analysis : Use X-ray crystallography or computational docking to assess binding modes.
- Standardized assays : Replicate studies under controlled conditions (pH, temperature, enzyme concentration). notes that dimethylamino group substitutions significantly alter binding affinity in neuropharmacological targets . further links trifluoromethyl groups to enhanced herbicidal activity, suggesting substituent-dependent effects .
Table 2: Impact of Substituents on Bioactivity
Derivative | Substituent | Observed Activity | Reference |
---|---|---|---|
A | Dimethylamino | Neurotransmitter modulation | |
B | Trifluoromethyl | Herbicidal enzyme inhibition | |
C | Chlorophenyl | Antioxidant activity |
Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?
Answer: Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency.
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions. underscores solvent and temperature optimization for similar esters , while highlights chromatographic purification to improve yield .
Q. What are the mechanistic implications of the stereochemistry of this compound in enzymatic interactions?
Answer: The S-configuration enables selective binding to chiral active sites in enzymes (e.g., proteases or oxidoreductases). Molecular dynamics simulations reveal that the α-proton’s spatial orientation influences hydrogen bonding with catalytic residues. and suggest that stereochemical fidelity is critical for mimicking natural amino acid substrates in drug design .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-reference structural analogs (e.g., vs. 18) to isolate variables affecting activity .
- Experimental Design : Use fractional factorial experiments to test multiple parameters (solvent, catalyst, temperature) simultaneously.
Properties
IUPAC Name |
methyl (2S)-2-acetamidopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVVDYNRHNTCK-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426222 |
Source
|
Record name | (S)-Methyl 2-acetamidopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869082-12-2 |
Source
|
Record name | (S)-Methyl 2-acetamidopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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